

A Comparative Analysis of PTPN2 PROTAC Degraders for Researchers

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Compound of Interest

Compound Name: *PROTAC PTPN2 degrader-2 TFA*

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An objective guide to the performance and experimental validation of leading PTPN2-targeting PROTACs, designed for researchers, scientists, and drug development professionals in oncology and immunology.

Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) has emerged as a critical regulator in both cancer and immune signaling pathways, making it a compelling target for therapeutic intervention. The development of Proteolysis Targeting Chimeras (PROTACs) offers a novel strategy to eliminate PTPN2 protein, thereby modulating downstream signaling for therapeutic benefit. This guide provides a comparative analysis of different PTPN2 PROTAC degraders, summarizing their performance based on available experimental data and providing detailed methodologies for key validation assays.

Performance Comparison of PTPN2 PROTAC Degraders

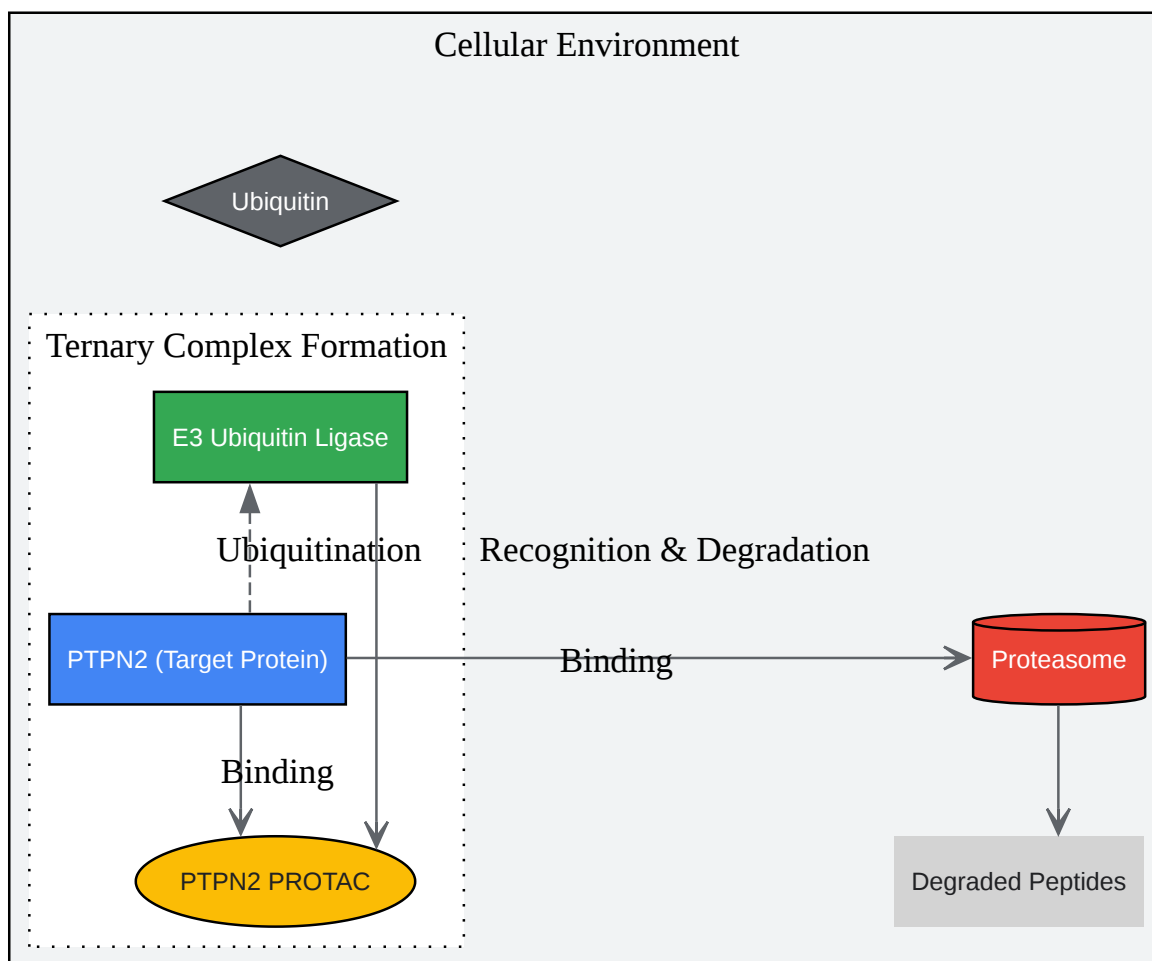
The following table summarizes the quantitative performance of several published PTPN2 PROTAC degraders. The data highlights key metrics such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax), providing a snapshot of their potency and efficacy in various cell lines.

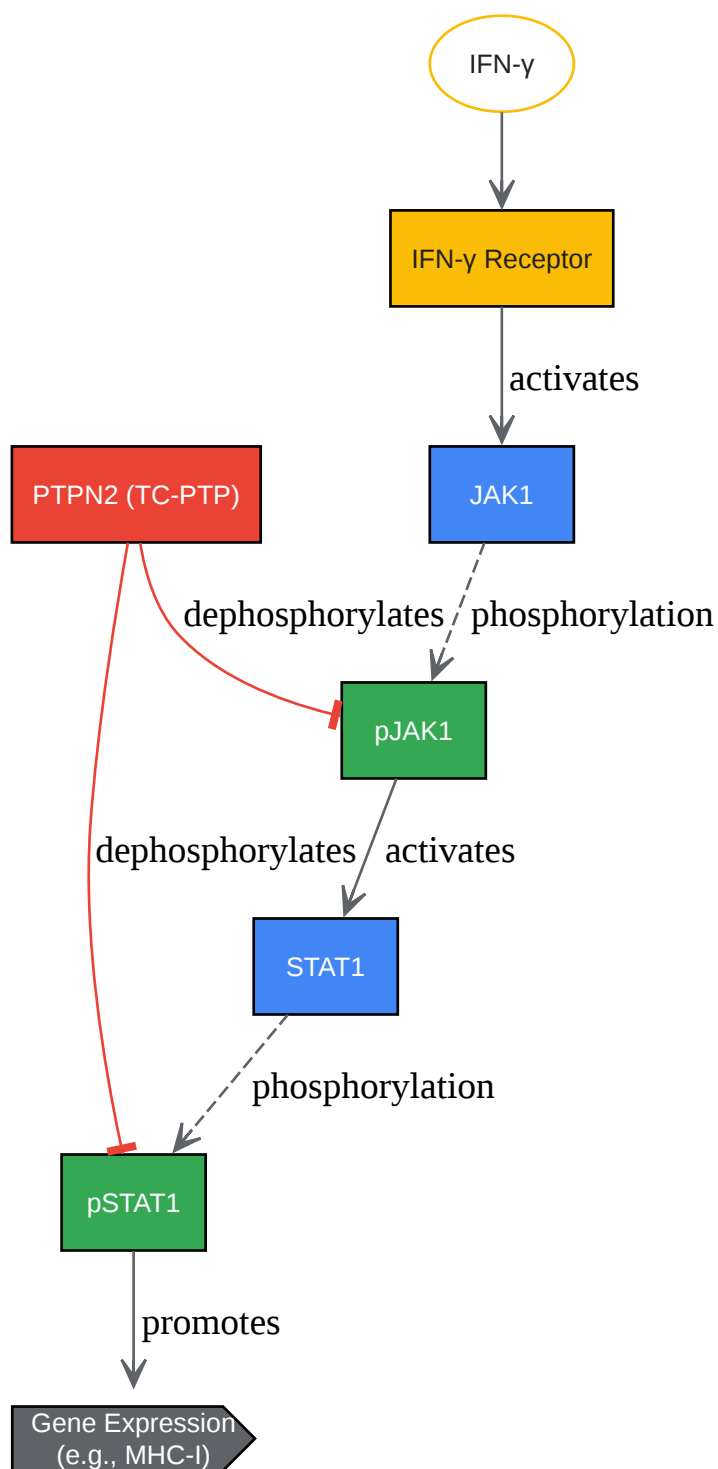
| Degrader Name | Target(s) | E3 Ligase Ligand | DC50 | Dmax | Cell Line(s) | Key Findings & Selectivity |
|---------------------------|-------------|------------------|---------------------------|-----------------|---------------------|---|
| Cmpd-1 | PTPN2/PTPN1 | CRBN | PTPN2: 0.044 μ M | PTPN2: 96% | Jurkat | Potent dual degrader. |
| Cmpd-2 | PTPN2/PTPN1 | CRBN | PTPN2: 0.235 μ M | Not specified | Jurkat | Dual degrader, less potent than Cmpd-1. |
| TP1L | PTPN2 | Not specified | Low nanomolar | Not specified | Multiple cell lines | Highly selective for PTPN2 over PTPN1 (>110-fold). [1] |
| PVD-06 | PTPN2 | VHL | 217 nM | Not specified | Jurkat | Subtype-selective for PTPN2 over PTPN1 (>60-fold). [2] [3] |
| PROTAC PTPN2 degrader-1 | PTPN2 | Not specified | 10 nM \leq DC50 < 50 nM | < 10% remaining | 293T (HiBiT-PTPN2) | Potent PTPN2 degradation. [4] [5] |
| AbbVie Exemplified PROTAC | PTPN2 | Not specified | < 50 nM | < 10% remaining | B16F10.4, 293T.109 | Effective in both murine and |

| | | | | | | |
|---|-------------|---------------|----------------------|---------------|------------------------------------|---|
| | | | | | | human cell lines.[6] |
| Nerio Therapeutics Exemplified Compound | PTPN1/PTPN2 | Not specified | PTPN2: 0.107 μ M | PTPN2: 91% | Jurkat (HiBiT-tagged) | Potent dual degradation of PTPN1 and PTPN2.[7] |
| X1 | PTPN1/PTPN2 | Cereblon | Nanomolar | Not specified | Jurkat and other cancer cell lines | Dual degrader with demonstrated in vivo anti-tumor efficacy.[8] |

Visualizing the Mechanisms and Pathways

To better understand the context in which these degraders operate, the following diagrams illustrate the general mechanism of PROTAC action and the PTPN2 signaling pathway.





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